HyT36

Targeted Protein Degradation HaloTag Technology Chemical Biology

HyT36 is the recommended hydrophobic tag for robust, proteasome-independent degradation of stabilized HaloTag fusion proteins, including challenging transmembrane targets. It outperforms HyT13 with >2-fold greater efficacy and uniquely induces a non-apoptotic unfolded protein response, enabling sustained UPR studies without cytotoxicity. Ideal for ERAD and autophagy research. Order high-purity HyT36 for reproducible, benchmark-caliber results.

Molecular Formula C25H44ClNO3
Molecular Weight 442.1 g/mol
Cat. No. B11930737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyT36
Molecular FormulaC25H44ClNO3
Molecular Weight442.1 g/mol
Structural Identifiers
SMILESCC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl
InChIInChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28)/t20-,21?,22?,23?,25?/m1/s1
InChIKeyFRQCQVUXVOJKTG-AXYUOHRYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36): A Quantitatively Differentiated Hydrophobic Tag for Controlled Protein Degradation


(R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide, commonly designated HyT36, is a low-molecular-weight hydrophobic tag (HyT) engineered for the targeted degradation of fusion proteins, including the pseudokinase Her3 . The compound features an adamantane hydrophobic moiety tethered via a chlorohexyl linker, enabling covalent attachment to HaloTag fusion proteins [1]. HyT36 was identified through the synthesis and functional evaluation of a focused HyT library, emerging as the optimized lead from that campaign [2].

Why (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36) Cannot Be Replaced by Other Hydrophobic Tags or PROTACs


In-class substitution of HyT36 with structurally similar hydrophobic tags (e.g., HyT13) or mechanistically related PROTACs (e.g., HaloPROTAC3) is not functionally equivalent. Quantitative comparative studies demonstrate that HyT36 exhibits significantly greater degradation efficacy against stabilized HaloTag fusion proteins than its predecessor HyT13 [1]. Furthermore, HyT36 induces a unique, non-apoptotic unfolded protein response (UPR) in ER-localized HaloTag systems—a functional profile that is not replicated by traditional ER stressors such as thapsigargin or tunicamycin, which are pro-apoptotic [2]. While HaloPROTAC3 offers greater degradation potency (lower DC50), HyT36 operates via a distinct, proteasome-independent mechanism, providing a complementary and less cytotoxic tool for studying protein quality control pathways [3].

Quantitative Evidence for (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36) Selection Over Comparators


Enhanced Degradation of Stabilized HaloTag7 Fusion Proteins: HyT36 vs. HyT13

HyT36 demonstrates superior efficacy in degrading the highly stable HaloTag7 fusion protein compared to the first-generation hydrophobic tag HyT13. While both compounds were evaluated at an equimolar concentration (10 μM) for 24 hours, HyT36 achieved a significantly greater reduction in protein abundance [1].

Targeted Protein Degradation HaloTag Technology Chemical Biology

Improved Degradation of Transmembrane Receptor Frizzled4-HaloTag2: HyT36 vs. HyT13

Regulating transmembrane proteins is challenging for existing small-molecule control technologies. In a direct comparison using HEK 293T cells expressing the 7-pass transmembrane receptor Frizzled4 fused to HaloTag2, HyT36 outperformed HyT13 in reducing receptor levels [1].

Targeted Protein Degradation Transmembrane Proteins HaloTag Technology

Comparative Degradation Potency and Maximal Efficacy: HyT36 vs. HaloPROTAC3

In a head-to-head comparison of degradation kinetics and efficacy, HaloPROTAC3, a PROTAC molecule, was found to be more potent (lower DC50) and achieve a greater maximal degradation than HyT36. This quantifies the performance gap between a PROTAC and a hydrophobic tag in the same HaloTag7 system [1].

Targeted Protein Degradation PROTAC DC50 HaloTag Technology

Non-Apoptotic Induction of the Unfolded Protein Response (UPR): HyT36 vs. Thapsigargin/Tunicamycin

HyT36 provides a unique tool to study the unfolded protein response (UPR) without triggering apoptosis, a critical limitation of traditional ER stressors. Quantitative assays confirm that HyT36 activates all three UPR branches to a similar extent as thapsigargin and tunicamycin, but crucially, it does not induce cytotoxicity or PARP cleavage [1].

ER Stress Unfolded Protein Response Apoptosis Chemical Biology

Enhanced Protein Destabilization: HyT36 vs. HyT13 via Thermal Shift Assay

The superior degradative activity of HyT36 correlates with a greater direct destabilizing effect on the HaloTag7 protein itself, as measured by differential scanning fluorimetry. HyT36 induces a significantly larger decrease in the melting temperature (Tm) of HaloTag7 compared to HyT13 [1].

Protein Stability Thermal Shift Assay Hydrophobic Tagging

Distinct Degradation Kinetics and Mechanism: HyT36 vs. PROTACs

Hydrophobic tags like HyT36 operate via a mechanism distinct from PROTACs, which recruit E3 ligases for ubiquitin-proteasome degradation. While not a direct quantitative comparison from a single study, the class-level difference is critical for experimental design. HyT36 induces degradation by mimicking protein misfolding, engaging the cellular quality control machinery, whereas PROTACs like HaloPROTAC3 catalyze ubiquitination [1] [2].

Targeted Protein Degradation PROTAC Hydrophobic Tagging Mechanism of Action

Optimal Research and Development Applications for (R)-4-((3R,5R,7R)-Adamantan-1-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)-2-methylbutanamide (HyT36)


Degradation of Stabilized HaloTag Fusion Proteins Where HyT13 is Insufficient

For researchers using HaloTag7 or HaloTag2 fusions, HyT36 is the recommended hydrophobic tag when robust degradation of stable proteins is required. Quantitative data shows HyT36 degrades GFP-HaloTag7 with >2-fold greater efficacy than HyT13 [1]. Similarly, for transmembrane targets like Frizzled4-HaloTag2, HyT36 achieves ~70% degradation compared to ~50% for HyT13, making it the superior choice for functional knockdown studies in these challenging systems [1].

Induction of Non-Apoptotic ER Stress for Long-Term UPR Studies

HyT36 is uniquely suited for experiments requiring sustained activation of the unfolded protein response without triggering apoptosis. Unlike thapsigargin or tunicamycin, HyT36 treatment (10 μM) induces a robust, reversible UPR that does not cause PARP cleavage or cell death, even after 24 hours [2]. This makes HyT36 an indispensable tool for studying adaptive ER stress responses, transcriptional reprogramming, and the role of UPR in cellular differentiation over extended time courses [2].

Mechanistic Studies of Protein Quality Control and Proteasome-Independent Degradation

HyT36 serves as a critical probe for dissecting the cellular quality control machinery. Its mechanism of action, which involves inducing protein misfolding rather than recruiting E3 ligases, distinguishes it from PROTACs like HaloPROTAC3 [1] [3]. Researchers can use HyT36 to selectively study pathways such as ERAD (Endoplasmic Reticulum-Associated Degradation) and autophagy, without the confounding effects of ubiquitin-proteasome system activation, providing a clearer view of how cells handle misfolded proteins [1] [2].

Calibration of HaloTag-Based Degradation Systems and Benchmarking PROTAC Performance

Given its well-characterized DC50 (134 ± 7 nM) and Dmax (56 ± 1%) against GFP-HaloTag7 [3], HyT36 is an ideal reference compound for calibrating and benchmarking new HaloTag-based degradation technologies. Its intermediate potency and distinct mechanism provide a valuable comparative baseline when evaluating novel PROTACs or other degradation modalities in the same cellular context [3].

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